2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is an organic compound belonging to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. Known for its complex structure and unique chemical properties, this compound is of significant interest in the field of medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-ethylsulfanyl-11-(2-methoxy-5-methylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-4-26-18-20-17-19-10-12-13(23(17)21-18)7-8-22(16(12)24)14-9-11(2)5-6-15(14)25-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLVMIKCXNBDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116739 | |
| Record name | 2-(Ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158589-06-0 | |
| Record name | 2-(Ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158589-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one often involves multi-step processes starting from pyridine derivatives.
Subsequent steps involve the selective ethylation and methoxylation reactions under controlled conditions to achieve the final product.
Industrial production may employ catalytic systems to optimize yield and purity.
Techniques such as continuous flow chemistry and microwave-assisted synthesis can be utilized to streamline the process, improving efficiency and scalability.
Chemical Reactions Analysis
Oxidation: Can be oxidized at the sulfur atom or the aromatic ring.
Reduction: Possible reduction of the triazolo group under specific conditions.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Oxidation: Uses reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Friedel-Crafts acylation or alkylation for electrophilic substitution.
Sulfoxide or sulfone derivatives from oxidation.
Reduced triazolo derivatives or fully hydrogenated products from reduction.
Various substituted analogs depending on the substituents introduced during substitution reactions.
Scientific Research Applications
Used as a building block in the synthesis of more complex molecules.
Investigated for its potential as a ligand in coordination chemistry.
Studied for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Explored for its role as an enzyme inhibitor or receptor modulator.
Utilized in the development of specialty chemicals and intermediates for pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action is often contingent on the biological target.
In medicinal contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity.
Molecular targets could include kinases, G-protein-coupled receptors, or other cellular proteins.
Pathways involved might include signal transduction cascades relevant to the compound’s therapeutic effects.
Comparison with Similar Compounds
Compared to other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, it stands out due to the presence of both ethylthio and methoxy groups, which can influence its reactivity and binding properties.
2-(ethylthio)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
2-(methylthio)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
This unique compound, 2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, offers interesting opportunities across various scientific fields. Whether you're delving into its synthetic routes, reactions, or applications, it’s a molecular adventure worth exploring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
